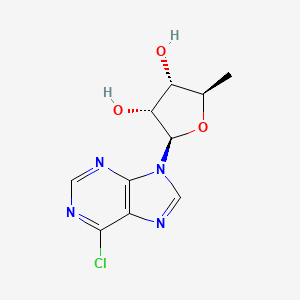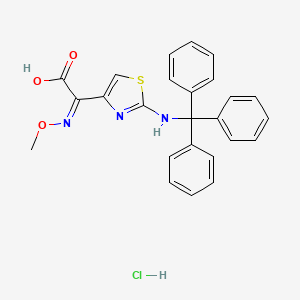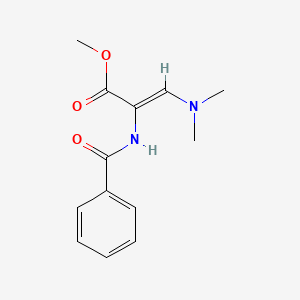
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) is an organic compound with the molecular formula C6H12N2O2 It is characterized by the presence of a pentenoic acid backbone with two amino groups and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-pentenoic acid and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common conditions include
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield oxo derivatives or carboxylic acids.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: It may act as an inhibitor or activator of specific enzymes.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity.
Affect Cellular Pathways: It can influence various cellular pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) can be compared with other similar compounds, such as:
3-Pentenoicacid,2,5-diamino-2-methyl-,(+)-(9CI): This is an enantiomer of the compound with similar properties but different stereochemistry.
3-Pentenoicacid,2,5-diamino-2-methyl-,(-)-(9CI): Another enantiomer with distinct stereochemical configuration.
Other Amino Acids: Compounds with similar amino acid structures but different functional groups.
The uniqueness of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
111717-27-2 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.174 |
Nom IUPAC |
2,5-diamino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10) |
Clé InChI |
QOIQIPISRJHZOE-UHFFFAOYSA-N |
SMILES |
CC(C=CCN)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)






